Furin Substrate

Description

Overview of Proprotein Convertases and Their Proteolytic Function

Proprotein convertases (PCs) are a family of subtilisin-like serine proteases responsible for the proteolytic maturation of many secretory and membrane-bound proteins. plus.ac.atnih.gov These enzymes recognize and cleave their substrates at specific amino acid sequences, a process known as limited proteolysis, which is a critical type of post-translational modification. plus.ac.at This highly specific cleavage ensures that only target proteins are processed, preventing uncontrolled protein degradation. plus.ac.at The PC family in mammals consists of nine members: PC1/3, PC2, Furin, PC4, PC5/6, PACE4, PC7, SKI-1/S1P, and PCSK9. nih.govmdpi.com These enzymes are crucial for activating, inactivating, or altering the function of a wide range of proteins, including hormones, growth factors, receptors, and enzymes. nih.govmdpi.com The activity of PCs is tightly regulated, in part by their localization to specific cellular compartments and by their own synthesis as inactive proproteins that require auto-activation. plus.ac.at

The Ubiquity and Biological Significance of Furin

Furin is arguably the best-characterized member of the proprotein convertase family and is expressed in virtually all tissues and cell lines examined. nih.govresearchgate.netnih.gov It is primarily located in the trans-Golgi network (TGN), a major sorting station in the secretory pathway, and also cycles to the cell surface and through endosomal compartments. nih.govneb.compnas.org This ubiquitous expression and strategic subcellular localization underscore its fundamental role in processing a multitude of proproteins. nih.govwikipedia.org

The biological importance of furin is vast, encompassing critical roles in homeostasis and embryogenesis. nih.govnih.gov Furin is essential for the maturation of a diverse array of substrates, including hormones, growth factors and their receptors, serum proteins like proalbumin, and enzymes such as membrane type-1 matrix metalloproteinase. nih.govwikipedia.org Its activity is crucial for processes ranging from blood clotting to the regulation of the renin-angiotensin system. neb.comthepermanentejournal.org Furthermore, furin is implicated in various pathological conditions, including tumor metastasis and neurodegenerative diseases like Alzheimer's disease. nih.govresearchgate.netnih.gov Many pathogens, including bacteria and viruses, also exploit furin to process their own proteins, rendering them active and virulent. nih.govwikipedia.org For instance, the envelope proteins of viruses such as HIV, influenza, and SARS-CoV-2 require cleavage by furin to become fully functional. researchgate.netwikipedia.org

Definitional Framework of Furin Substrates as Precursor Proteins

Furin substrates are proteins that are initially synthesized in an inactive or precursor form, known as proproteins. plus.ac.at These proproteins contain a specific recognition sequence that is targeted by furin for proteolytic cleavage. This cleavage event removes a portion of the proprotein, leading to the formation of the mature, biologically active protein. plus.ac.at

The canonical cleavage site for furin is characterized by a multibasic amino acid motif, typically Arg-X-(Arg/Lys)-Arg↓, where 'X' can be any amino acid and the arrow indicates the cleavage site. nih.govplus.ac.at However, research has expanded this understanding, suggesting a more extensive 20-residue motif (from P14 to P6') influences cleavage efficiency. mdpi.com The presence of this specific sequence is the defining feature that designates a proprotein as a furin substrate. nih.gov

Historical Context of this compound Discovery and Characterization

The discovery of furin itself in 1990 marked a significant step in understanding proprotein processing. nih.gov It was named "furin" because it was identified in the upstream region of the FES oncogene (FES Upstream Region). wikipedia.org Initially, known substrates included proteins like pro-β-nerve growth factor and transforming growth factor beta 1 precursor. nih.govwikipedia.org

Early research focused on identifying new substrates and characterizing the specific cleavage motif. It was established that furin and related PCs recognize and cleave at sites with paired basic amino acids. nih.govnih.gov Over time, the list of furin substrates grew to include a wide variety of proteins from different functional classes, including those from pathogenic viruses and bacteria. nih.govwikipedia.orgmdpi.com The essential role of furin was starkly demonstrated by the fact that furin knockout in mice is lethal, highlighting its indispensable function in development. nih.gov The discovery that viruses like HIV, influenza, and later SARS-CoV-2, utilize furin for their infectivity brought the enzyme and its substrates to the forefront of infectious disease research. wikipedia.orgthepermanentejournal.orgpnas.org This has led to the development of bioinformatics tools to predict furin cleavage sites within protein sequences, aiding in the identification of new potential substrates. wikipedia.org

Interactive Data Table: Examples of Furin Substrates

| Substrate | Function |

| Proparathyroid hormone | Hormone involved in calcium homeostasis |

| Transforming growth factor beta 1 (TGF-β1) precursor | Growth factor regulating cell growth and differentiation |

| Proalbumin | Precursor to serum albumin, a major blood protein |

| Pro-beta-secretase (BACE1) | Enzyme involved in the production of amyloid-beta peptide |

| Membrane type-1 matrix metalloproteinase (MT1-MMP) | Enzyme involved in extracellular matrix remodeling |

| Pro-nerve growth factor (pro-NGF) | Precursor to a neurotrophin essential for neuron survival |

| von Willebrand factor | Blood glycoprotein (B1211001) involved in hemostasis |

| HIV envelope polyprotein gp160 | Viral protein required for HIV entry into host cells |

| Influenza virus hemagglutinin | Viral protein required for influenza virus entry |

| SARS-CoV-2 spike protein | Viral protein mediating entry of the coronavirus into host cells |

Properties

Molecular Formula |

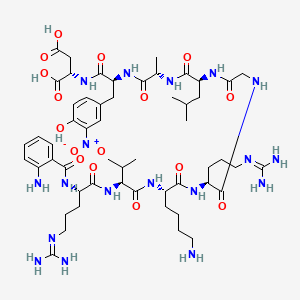

C54H84N18O16 |

|---|---|

Molecular Weight |

1241.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C54H84N18O16/c1-27(2)22-36(49(82)64-29(5)44(77)69-37(50(83)70-38(52(85)86)25-42(75)76)23-30-17-18-40(73)39(24-30)72(87)88)65-41(74)26-63-46(79)33(15-10-20-61-53(57)58)67-47(80)34(14-8-9-19-55)68-51(84)43(28(3)4)71-48(81)35(16-11-21-62-54(59)60)66-45(78)31-12-6-7-13-32(31)56/h6-7,12-13,17-18,24,27-29,33-38,43,73H,8-11,14-16,19-23,25-26,55-56H2,1-5H3,(H,63,79)(H,64,82)(H,65,74)(H,66,78)(H,67,80)(H,68,84)(H,69,77)(H,70,83)(H,71,81)(H,75,76)(H,85,86)(H4,57,58,61)(H4,59,60,62)/t29-,33-,34-,35-,36-,37-,38-,43-/m0/s1 |

InChI Key |

CAFFKEBMWRRZGF-GYWMVPMNSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C2=CC=CC=C2N |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C2=CC=CC=C2N |

Origin of Product |

United States |

Molecular Mechanisms of Furin Substrate Processing

Furin as a Key Cellular Endoprotease in Secretory Pathways

Furin is a calcium-dependent serine endoprotease and the best-characterized member of the mammalian proprotein convertase (PC) family. lsuhsc.edu It functions as a crucial processing enzyme within the cell's constitutive secretory pathway. nih.gov Primarily localized in the trans-Golgi network (TGN), furin cycles between this compartment, the cell surface, and endosomes. lsuhsc.edunih.gov Its fundamental role is the proteolytic maturation of a vast and diverse array of inactive precursor proteins (proproteins) into their biologically active forms. nih.govplos.org This process is essential for normal cellular homeostasis and embryogenesis. lsuhsc.edunih.gov The substrates processed by furin are extensive, including growth factors, receptors, hormones, plasma proteins, and extracellular matrix proteins. nih.govplos.org By cleaving these precursors at specific sites, furin activates their function before they are sorted to their final destinations. nih.gov

Substrate Recognition and Cleavage Site Specificity

Furin exhibits a stringent specificity for its substrates, recognizing and cleaving particular amino acid sequences. This specificity is determined by a combination of a core recognition motif and surrounding residues, as well as the three-dimensional structure of the substrate protein.

The primary determinant for furin cleavage is the presence of a multibasic consensus motif at the processing site. nih.gov The canonical recognition sequence is most often cited as Arg-X-Lys/Arg-Arg↓ (R-X-K/R-R↓), where cleavage occurs immediately following the C-terminal arginine residue (at the P1 position). lsuhsc.eduwikipedia.orguniprot.org In this motif, 'X' can be any amino acid, although certain residues are favored or disfavored. nih.gov Structural and biochemical analyses have confirmed a stringent requirement for an Arginine (Arg) residue at the P1 and P4 positions. lsuhsc.edu The P2 position typically requires a basic residue, either Lysine (B10760008) (Lys) or Arginine (Arg). plos.orgnih.gov While this four-amino-acid sequence is the core recognition site, its presence alone is not always sufficient to predict efficient proteolysis by furin. plos.org

| Position | Preferred Residue(s) | Description |

|---|---|---|

| P4 | Arg | Strongly preferred basic residue. |

| P3 | Any (X) | Less stringent; various amino acids are tolerated. |

| P2 | Lys, Arg | Basic residue is highly favored. |

| P1 | Arg | Strictly required for cleavage; site of scissile bond is C-terminal to this residue. |

Research has demonstrated that amino acids flanking the canonical R-X-K/R-R↓ motif significantly influence the efficiency and specificity of furin cleavage. plos.orgnih.gov The recognition sequence can be considered a more extensive motif, with some studies characterizing it as a 20-amino acid sequence spanning from the P14 to the P6' position. mdpi.comnih.gov This extended motif includes a core region (P6–P2′) that fits within the furin binding pocket and two flanking regions. mdpi.comnih.gov

Analysis of numerous substrates has revealed patterns that modulate cleavage efficiency:

P5 Position : Residues such as Leucine (Leu), Alanine (Ala), and Tryptophan (Trp) have been observed in some substrates. plos.org

P6 Position : The presence of Alanine (Ala) or Proline (Pro) at the P6 position can have a negative effect on cleavage efficiency. plos.org Conversely, an acidic residue like Aspartic acid (Asp) at P6 is often found in efficiently cleaved substrates. plos.org

P1' and P2' Positions : The residues immediately following the cleavage site (the P' sites) also contribute. Serine (Ser) is frequently found at the P1' position, while Valine (Val) and Alanine (Ala) are common at the P2' position in efficiently cleaved substrates. plos.orgnih.gov

These extended interactions highlight that both short-range (P4-P1) and long-range (P7-P6) interactions are critical in defining the specificity and efficiency of furin proteolysis. plos.org

| Position | Residues Associated with Efficient Cleavage | Residues Associated with Inefficient Cleavage |

|---|---|---|

| P7 | Asp | - |

| P6 | Asp | Ala, Pro |

| P5 | - | Met |

| P1' | Ser, Ala, Glu, Asp | - |

| P2' | Val, Ala | Gly |

The susceptibility of a protein to furin cleavage is not solely dependent on the primary amino acid sequence. The secondary and tertiary structure of the substrate plays a critical role by determining the accessibility of the cleavage motif to the furin active site. researchgate.netresearchgate.net A canonical furin recognition site that is buried within the hydrophobic core of a folded protein will be inaccessible to the enzyme and thus will not be cleaved. The cleavage site must be located on an exposed loop or surface of the protein for processing to occur. acs.org

Enzymatic Dynamics and Environmental Factors Influencing Substrate Cleavage

The interaction between furin and its substrate is a dynamic process involving conformational adjustments in the enzyme itself. This interplay is fundamental to the catalytic process.

Structural studies reveal that furin's active site is not a rigid "lock" but a flexible structure that adapts upon substrate binding, a mechanism known as "induced fit". nih.govnih.gov Comparisons between the unliganded (empty) crystal structure of furin and its inhibitor-bound form show significant structural rearrangements within the substrate-binding cleft. researchgate.netnih.gov

In its unliganded state, the catalytic residues and substrate-binding region of furin adopt an inactive conformation, representing an "off" state. nih.gov Upon the binding of a substrate or a substrate-analog inhibitor, the enzyme's active-site cleft undergoes a concerted rearrangement to an active "on" state. researchgate.netnih.gov These conformational changes are observed in key areas, including the catalytic triad (B1167595) residues (His194, Ser368), the oxyanion hole (Asn295), and other residues that directly contact the substrate. researchgate.netnih.gov This substrate-induced transition ensures a precise fit, properly orienting the scissile bond for efficient hydrolysis and contributing to the enzyme's stringent specificity. nih.gov

Role of Calcium and pH in Modulating Furin Activity Towards Substrates

The catalytic efficiency of furin in processing its substrates is intricately regulated by the ionic and acidic environment of the cellular compartments through which it traffics. Specifically, calcium ions (Ca²⁺) and pH levels are critical modulators of furin's structure and enzymatic function.

Calcium Dependence

Furin is a calcium-dependent serine endoprotease, a characteristic shared with other members of the proprotein convertase (PC) family. nih.govlsuhsc.eduwikipedia.orgmdpi.com Its reliance on calcium is absolute for its proteolytic activity. Structural and modeling studies have identified specific calcium-binding sites within the furin molecule that are essential for maintaining its conformational integrity and enzymatic function. nih.gov One identified calcium ion binding site, not previously predicted in other similar enzymes, appears to be crucial for stabilizing the S1 pocket, a key subsite for substrate recognition. lsuhsc.edu The P domain, a region conserved among PCs but absent in related bacterial enzymes, plays a vital role in modulating the enzyme's requirements for both calcium and optimal pH. nih.gov The transition of furin between its inactive ("off") and active ("on") states is influenced by the binding of calcium. pnas.orgacs.org

Influence of pH

The pH of the surrounding milieu significantly impacts furin's ability to process substrates, a feature that is closely linked to its trafficking through different cellular compartments with varying acidity. Furin exhibits a broad pH optimum, retaining over 50% of its enzymatic activity in a pH range of 5 to 8, with the specific optimum varying depending on the substrate. nih.gov

The activation of furin itself is a pH-dependent, multi-step process. The initial autocatalytic cleavage of its prodomain occurs in the neutral environment of the endoplasmic reticulum (ER). nih.govresearchgate.net However, the propeptide remains associated with the enzyme, acting as an inhibitor. embopress.org Full activation requires a second cleavage event within the propeptide, which releases it and unmasks the active site. nih.govembopress.org This second cleavage is rate-limiting and occurs optimally at a mildly acidic pH of approximately 6.0, which corresponds to the environment of the trans-Golgi network (TGN). nih.govresearchgate.netembopress.org

This precise pH regulation is mediated by specific residues within the furin propeptide. A conserved histidine residue (His69) functions as a pH sensor. nih.gov In the neutral pH of the ER, this residue is unprotonated and helps stabilize a conformation necessary for the first cleavage. nih.gov Upon transport to the more acidic TGN, His69 becomes protonated, leading to a conformational change that exposes the internal cleavage site, allowing for the second activating cleavage. nih.gov Furthermore, the processing of certain substrates, such as proalbumin, is also most efficient in acidic environments (pH 5.5-6.0). embopress.org This compartment-specific, pH-dependent activation ensures that furin's proteolytic activity is tightly controlled and directed towards its appropriate substrates in the correct cellular locations. nih.govresearchgate.net

Table 1: Environmental Factors Modulating Furin Activity

| Factor | Role | Optimal Condition | Mechanism of Action | References |

|---|---|---|---|---|

| Calcium (Ca²⁺) | Essential for catalytic activity | Millimolar concentrations | Stabilizes protein structure, particularly the S1 substrate-binding pocket. | nih.govlsuhsc.edupnas.org |

| pH | Regulates enzyme activation and substrate cleavage | Broad range (5.0-8.0); Activation optimal at ~6.0 | A pH sensor (His69) in the prodomain controls conformational changes required for sequential activation cleavages in different cellular compartments (ER vs. TGN). | nih.govnih.govresearchgate.netembopress.org |

| Potassium (K⁺) | Enhances catalytic activity | ~20 mM | Increases the rate of deacylation in the catalytic cycle. | nih.gov |

Identification and Characterization of Novel Furin Substrates

Computational Approaches for Substrate Prediction and Annotation

The identification of furin substrates has been significantly accelerated by computational methods. These approaches leverage the known characteristics of furin cleavage sites to predict new substrates within vast protein sequence databases.

Bioinformatics Algorithms and Machine Learning Models (e.g., ProP, PiTou)

Bioinformatics tools are crucial for the initial prediction of furin cleavage sites. These tools are often based on machine learning algorithms trained on datasets of experimentally verified furin substrates. dtu.dk The consensus cleavage site motif for furin is typically recognized as R-X-[K/R]-R↓, where 'R' is Arginine, 'K' is Lysine (B10760008), 'X' is any amino acid, and the arrow indicates the cleavage site. oup.com However, the efficiency of cleavage is also influenced by the surrounding amino acid context. plos.org

Two prominent prediction tools are ProP and PiTou .

ProP: This server utilizes artificial neural networks to predict arginine and lysine propeptide cleavage sites. dtu.dk It offers a furin-specific prediction model trained on experimentally confirmed cleavage sites. dtu.dkoup.com The furin-specific network can predict cleavage sites with a reported sensitivity of 95%. dtu.dkoup.com The method analyzes the sequence context around potential cleavage sites, recognizing that residues beyond the minimal R-X-X-R motif can influence processing efficiency. oup.com

PiTou: This tool employs a hybrid method that combines a hidden Markov model with biological knowledge-based cumulative probability score functions. nih.govresearchgate.net It analyzes a 20-residue sequence motif to predict the presence and location of furin cleavage sites with high accuracy, reporting a sensitivity of 96.9% and a specificity of 97.3%. nih.govresearchgate.net The prediction scores generated by PiTou are designed to reflect the binding strength and solvent accessibility of the substrate to furin's catalytic domain. nih.govresearchgate.net

Another tool, FindFur , was specifically developed to predict furin cleavage sites in viral envelope glycoproteins, using profile Hidden Markov Models (HMM) and logistic regression. The profile HMM showed a sensitivity of 87% and an accuracy of 89%. sjsu.edu

Table 1: Comparison of Furin Cleavage Site Prediction Tools

| Tool | Methodology | Key Features | Reported Performance |

|---|---|---|---|

| ProP 1.0 | Artificial Neural Networks (ANN) | Furin-specific and general proprotein convertase (PC) prediction. dtu.dk | Sensitivity: 95% (furin network). dtu.dkoup.com |

| PiTou | Hybrid (Hidden Markov Model & Knowledge-based scores) | Analyzes a 20-residue motif; scores reflect binding strength and solvent accessibility. nih.govresearchgate.net | Sensitivity: 96.9%, Specificity: 97.3%. nih.govresearchgate.net |

| FindFur | Profile Hidden Markov Models (HMM) & Logistic Regression | Specifically designed for viral envelope glycoproteins. sjsu.edu | Sensitivity: 87%, Accuracy: 89% (HMM). sjsu.edu |

| PROSPER | Machine Learning (utilizing sequence & structure features) | Integrates features like amino acid profile, secondary structure, and solvent accessibility. nih.gov | Achieved F-score and MCC values greater than 80% for furin. nih.gov |

Molecular Modeling and Dynamics Simulations for Substrate-Enzyme Interactions

To gain a deeper understanding of the physical interactions between furin and its substrates, researchers employ molecular modeling and dynamics (MD) simulations. These techniques provide a three-dimensional view of how a substrate fits into the enzyme's active site.

Homology modeling, based on the crystal structures of related proteases like subtilisin BPN', has been used to create 3D models of furin's catalytic domain. nih.gov These models help predict the general protein fold and the substrate-binding region, identifying specific acidic residues in the S1, S2, and S4 subsites that are crucial for recognizing the polybasic cleavage motif. nih.govresearchgate.net

MD simulations are used to study the stability of the enzyme-substrate complex and the conformational changes that occur upon binding. mdpi.compnas.org For example, simulations have shown that substrate binding can trigger a transition in furin from an inactive "off" state to an active "on" state. pnas.orgresearchgate.net These computational studies can assess the stability of binding for various ligands and potential inhibitors within the furin catalytic cleft. mdpi.comresearchgate.net By calculating parameters like Root Mean Square Deviation (RMSD), researchers can evaluate the stability of a ligand within the binding site over time. mdpi.comucas.ac.cn These simulations provide insights into the specific interactions, such as hydrogen bonds, between the substrate's amino acids and the residues in furin's binding pocket, which are essential for cleavage. researchgate.netbiorxiv.org

Proteome-Wide In Silico Screening Methodologies

Computational approaches can be scaled up to screen entire proteomes for potential furin substrates. plos.org This process typically involves a multi-step in silico pipeline. researchgate.net First, protein databases (e.g., the human proteome) are scanned for sequences containing the canonical furin cleavage motif (R-X-[K/R]-R). plos.orgnih.gov The search is often restricted to proteins that enter the secretory pathway, where furin is active. plos.orgmdpi.com

Following the initial identification of candidates, prediction tools like ProP or PiTou are used to score the likelihood of these sites being true furin substrates. nih.gov In one large-scale study, an in silico analysis of the human proteome initially identified over 1,050 potential secretory proteins as furin substrates. plos.orgresearchgate.netnih.gov This list was then refined using more stringent criteria, resulting in a final set of the most probable targets. nih.gov Such large-scale screenings provide a global view of furin's potential roles in various cellular pathways, suggesting its involvement in processes like development, axonal guidance, and cardiogenesis. plos.orgresearchgate.net The results from these computational screens serve as a valuable starting point for subsequent experimental validation. researchgate.net

Experimental Methodologies for Substrate Discovery and Validation

While computational methods are powerful for generating hypotheses, experimental validation is essential to confirm that a predicted sequence is indeed a substrate of furin.

High-Throughput Protease Activity Assays (e.g., Multiplexed Peptide Assays, Fluorogenic Substrate Systems)

High-throughput assays allow for the rapid testing of many potential substrates simultaneously.

Multiplexed Peptide Assays: These assays enable the simultaneous measurement of cleavage efficiency for thousands of peptides. plos.org One approach involves synthesizing peptides as fusions with unique cDNA tags. plos.orgnih.gov These peptide-oligonucleotide conjugates are exposed to furin. After the reaction, the cleaved products are separated from the intact substrates, and the cDNA tags are amplified and quantified using high-throughput sequencing. plos.orgnih.gov This method provides detailed information on cleavage preferences at multiple positions surrounding the cleavage site, revealing that residues beyond the core P4-P1 positions are important for modulating cleavage efficiency. plos.org

Fluorogenic Substrate Systems: These systems utilize synthetic peptides that contain a fluorophore and a quencher. sigmaaldrich.commoleculardepot.com In the intact peptide, the quencher suppresses the signal from the fluorophore. When furin cleaves the peptide, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. rndsystems.com These assays are highly sensitive and are commonly used for studying enzyme kinetics and for high-throughput screening (HTS) of enzyme activity. bpsbioscience.comamsbio.com Commercially available kits often include a specific fluorogenic furin substrate, purified furin, and an inhibitor for use as a control. bpsbioscience.combpsbioscience.com Another variation uses "caged" bioluminogenic probes, where a furin-specific peptide sequence is conjugated to D-aminoluciferin. Cleavage by furin releases the aminoluciferin, which can then be acted upon by luciferase to produce light, a method suitable for in vivo imaging. nih.gov

Table 2: Examples of Fluorogenic and Luminogenic Furin Substrates

| Substrate Name/Type | Principle | Application | Reference |

|---|---|---|---|

| Boc-RVRR-AMC | Internally quenched peptide; cleavage releases fluorescent AMC group. | In vitro enzyme kinetics, inhibitor screening. | nih.gov |

| Pyr-RTKR-AMC | Internally quenched peptide; cleavage releases fluorescent AMC group. | Comparative studies of proprotein convertase activity. | nih.gov |

| Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-Tyr(NO2)-Asp-OH | Internally quenched peptide with Abz/Tyr(NO2) pair. | Characterization of furin kinetics (Km, kcat). | unifr.ch |

| D-aminoluciferin-R-X-K/R-R conjugates | Bioluminogenic "caged" substrate; cleavage by furin releases substrate for luciferase. | In vivo imaging of furin activity. | nih.gov |

Substrate Phage Display and Related Library Screening Techniques

Phage display is a powerful molecular evolution technique used to identify peptide substrates for proteases from vast libraries. nih.govnih.gov

In this method, a library of bacteriophages is genetically engineered to display a multitude of random peptide sequences on their surface proteins. creative-biolabs.comresearchgate.net This phage library is then exposed to active furin. Phages displaying peptides that are efficiently cleaved by furin are separated from those that are not. nih.govnih.gov For example, one strategy involves an affinity tag that is removed upon cleavage, allowing the cleaved phages to be collected in the supernatant while uncleaved phages are removed. researchgate.net

The selected phages, which are enriched for good substrates, are then propagated by infecting bacteria. nih.gov This population can be subjected to further rounds of selection to highly enrich for the best substrates. nih.gov Finally, the DNA from the selected phage clones is sequenced to identify the amino acid sequences of the cleaved peptides. nih.gov This technique has been instrumental in clarifying the substrate specificity of furin, confirming the importance of the R-X-X-R motif and suggesting that the recognition sequence may extend beyond the canonical four residues. nih.govnih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Arginine |

| Lysine |

| D-aminoluciferin |

| Boc-RVRR-AMC |

| Pyr-RTKR-AMC |

| Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-Tyr(NO2)-Asp-OH |

Biochemical Validation of Predicted Cleavage Events

Following the computational prediction of potential furin cleavage sites, biochemical validation is an essential step to confirm that the predicted substrate is indeed processed by furin at the specified location. This experimental verification is crucial as computational models, while useful, cannot fully replicate the complex cellular environment and the structural nuances that dictate enzyme-substrate interactions. researchgate.net The consensus cleavage site motif for furin is widely recognized as R-X-[K/R]-R↓, but studies have shown this motif alone is not sufficient to guarantee cleavage, emphasizing the need for empirical validation. nih.govresearchgate.net

A primary method for biochemical validation involves in vitro cleavage assays. In this approach, a synthetic peptide or a recombinant protein substrate containing the predicted cleavage site is incubated with purified, active furin enzyme. nih.govbiorxiv.org The reaction is typically performed under optimized conditions, including specific pH and temperature, to ensure optimal enzyme activity. nih.gov

The cleavage of the substrate can be monitored and quantified using various analytical techniques. One common method is Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). biorxiv.org In this technique, the reaction mixture is separated by size on a gel. If cleavage has occurred, the full-length protein substrate will be replaced by smaller fragments corresponding to the cleavage products. For example, in a study validating the furin cleavage site in the Spike protein of SARS-CoV-2, protein constructs were incubated with purified furin and the resulting cleavage was observed via SDS-PAGE, demonstrating the efficient processing of the SARS-CoV-2 site compared to analogous sites in SARS-CoV-1 and MERS-CoV which were cleaved with very low efficiency or not at all. biorxiv.org

Another powerful technique for validation utilizes synthetic peptides that mimic the predicted cleavage site. These peptides are often modified with fluorogenic reporters, such as a fluorophore and a quencher on opposite sides of the cleavage site. In the intact peptide, the fluorescence is quenched. Upon cleavage by furin, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. This method allows for real-time, quantitative measurement of cleavage kinetics. nih.gov

The following table details examples of synthetic peptides derived from known or predicted furin substrates used in biochemical validation assays.

| Substrate Origin | Peptide Sequence | Validation Method | Finding |

| Human MT6-MMP | 102VRRRRRYALS | In vitro cleavage with furin, analysis by MALDI-TOF MS | Peptide was efficiently cleaved by furin. |

| Mouse MT6-MMP | 157VRRRRRYSLS | In vitro cleavage with furin, analysis by MALDI-TOF MS | Peptide showed significant resistance to furin cleavage compared to the human version. |

| SARS-CoV-2 Spike | 680SPRRAR↓SV687 | In vitro cleavage of protein construct, analysis by SDS-PAGE | Site was cleaved very efficiently by purified furin. |

| MERS-CoV Spike | Analogous RxxR motif | In vitro cleavage of protein construct, analysis by SDS-PAGE | Site was cleaved at a very low efficiency. |

These biochemical assays provide direct evidence of a predicted cleavage event. By comparing the cleavage efficiency of wild-type sequences with mutated versions where the predicted basic residues are altered, researchers can definitively confirm the specific amino acids required for furin recognition and processing. nih.gov

Mass Spectrometry-Based Proteomics for Cleavage Site Mapping

Mass spectrometry (MS)-based proteomics has become an indispensable tool for the precise mapping of protease cleavage sites, including those of furin. It offers high sensitivity and accuracy, allowing for the unambiguous identification of the exact peptide bond that is cleaved (the scissile bond). nih.gov This is particularly important for confirming the P1 and P1' residues of the cleavage site, which are critical determinants of furin specificity. nih.gov

One direct approach involves the analysis of in vitro cleavage assay products using mass spectrometry. After incubating a substrate (either a full-length protein or a long synthetic peptide) with furin, the resulting peptide fragments are analyzed. nih.gov Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS is frequently used for this purpose. By measuring the molecular masses of the resulting fragments, researchers can deduce the cleavage site. For instance, when a synthetic peptide spanning a predicted furin site is cleaved, the appearance of two smaller peptides with masses corresponding to the N-terminal and C-terminal fragments confirms the cleavage and pinpoints its exact location. nih.gov

The table below presents data from a mass spectrometry analysis of MT6-MMP cleavage peptides.

| Peptide | Enzyme | Observed Mass (Da) of Cleavage Product | Expected Mass (Da) of N-terminal Product (VRRRRR) | Conclusion |

| Human MT6-MMP (VRRRRR↓YALS) | Furin | 898 | 898.1 | Cleavage occurred as predicted after the P1 Arginine. |

| Mouse MT6-MMP (VRRRRR↓YSLS) | Furin | - (Intact peptide at 1348 Da predominated) | 898.1 | Peptide was significantly resistant to furin cleavage. |

More sophisticated and large-scale approaches, often termed "degradomics" or "N-terminomics," are used to identify furin substrates and their cleavage sites on a proteome-wide scale. These methods focus on specifically identifying the new N-termini generated by protease activity within a complex mixture of proteins.

In a typical N-terminomics workflow, the original N-termini of all proteins in a sample are blocked (e.g., through acetylation). The proteins are then treated with the protease of interest, in this case, furin. This exposes new N-termini at the cleavage sites. These newly generated N-termini can then be selectively enriched and identified by tandem mass spectrometry (MS/MS). By sequencing the peptides with the new N-termini, the exact P1' residue and thus the cleavage site can be determined.

This powerful approach was used in a high-resolution analysis of the human proteome to identify furin substrates. Researchers combined an in silico prediction pipeline with a highly multiplexed cleavage assay on over 3,260 peptides, followed by mass spectrometry analysis to validate the cleavage events. nih.govresearchgate.net This study not only confirmed known furin substrates but also identified approximately 490 new potential substrates, greatly expanding our understanding of furin's role in cellular pathways. nih.govresearchgate.net The results demonstrated that while the R-X-R/K/X-R↓ motif is important, residues in both the P' (downstream of cleavage) and more distant P positions (upstream of the core motif) significantly influence cleavage efficiency. researchgate.netnih.gov

Physiological and Pathophysiological Roles of Furin Substrates

Furin Substrates in Cellular Homeostasis and Developmental Processes

The maturation of numerous endogenous proteins critical for cellular function and development is dependent on furin-mediated cleavage. These substrates include growth factors, hormones, receptors, and extracellular matrix components, highlighting furin's integral role in cell signaling, tissue architecture, and metabolic regulation.

Furin is instrumental in the conversion of inactive precursor proteins (proproteins) into their biologically active forms. This activation is a critical step in ensuring the proper function of various signaling molecules and their receptors.

The processing of pro-β-nerve growth factor (pro-β-NGF) by furin yields the mature β-NGF, a neurotrophin essential for the survival and function of neurons. researchgate.netnih.gov Inadequate processing of pro-β-NGF can lead to an accumulation of the precursor, which, in contrast to its mature form, can induce apoptosis. researchgate.net This dual functionality underscores the importance of precise furin-mediated cleavage in determining cellular fate. researchgate.netnih.gov Research has shown that in vascular smooth muscle cells, furin activity and β-NGF levels are upregulated in response to growth factors, and the resulting mature β-NGF promotes cell migration. nih.govmdpi.com

Bone morphogenetic protein-4 (BMP-4) , a member of the transforming growth factor-β (TGF-β) superfamily, is another critical substrate of furin. nih.govnih.govnih.gov The proteolytic maturation of pro-BMP-4 is required to generate the active signaling molecule that plays a crucial role in embryonic development, including cardiac development. mdpi.comnih.govnih.govnih.gov Studies in Xenopus embryos have provided in vivo evidence that furin, and/or the related proprotein convertase PC6, proteolytically activates BMP-4. nih.govnih.gov The cleavage of pro-BMP-4 by furin occurs sequentially at two sites, which regulates the activity and signaling range of the mature BMP-4. nih.govresearchgate.net

Furin also plays a key role in glucose metabolism through the processing of the insulin pro-receptor and proinsulin . mdpi.commdpi.comresearchgate.net The insulin receptor is synthesized as an inactive single-chain precursor that requires proteolytic cleavage by furin to become a functional heterotetrameric receptor capable of binding insulin. mdpi.comresearchgate.net This processing is essential for mediating insulin's effects on glucose uptake and metabolism. mdpi.commdpi.com Similarly, the conversion of proinsulin to active insulin in pancreatic β-cells is a critical step in maintaining glucose homeostasis and is facilitated by proprotein convertases, with furin being a key enzyme in this process in vitro. mdpi.com

Table 1: Furin-Mediated Activation of Endogenous Proteins

| Precursor Protein | Active Protein | Key Function |

| pro-β-NGF | β-NGF | Neuronal survival and function, cell migration |

| pro-BMP-4 | BMP-4 | Embryonic development, cardiogenesis |

| Insulin pro-receptor | Insulin receptor | Glucose metabolism, insulin signaling |

| Proinsulin | Insulin | Glucose homeostasis |

The integrity and function of the extracellular matrix (ECM) and cell adhesion processes are vital for tissue structure and cell-cell communication. Furin contributes to these processes by activating key proteins involved in ECM remodeling and cell adhesion.

Furin is known to process a variety of substrates that are integral to the ECM. nih.gov Its role in activating matrix metalloproteinases (MMPs) is particularly noteworthy, as these enzymes are crucial for the degradation and remodeling of the ECM. Furthermore, furin's involvement in the maturation of adhesion molecules highlights its importance in mediating cell-matrix and cell-cell interactions. For instance, furin can regulate the activation of integrins, a family of cell adhesion receptors that are critical for cellular adhesion to the ECM and for transducing signals between the extracellular environment and the cell interior. Studies have shown that furin can influence the activation of β1-integrins and associated adhesome proteins in airway smooth muscle.

Recent research has uncovered a role for furin in intricate cellular signaling pathways that govern metabolic regulation. One such pathway is the mammalian target of rapamycin complex 1 (mTORC1) and activating transcription factor 4 (ATF4) axis.

Studies involving the specific knockout of furin in pancreatic β-cells have revealed a significant impact on cellular function and glucose homeostasis. In the absence of furin, β-cells exhibit an activation of the mTORC1-ATF4 anabolic pathway, leading to β-cell dysfunction. This activation is linked to the impaired cleavage of certain furin substrates, which in turn affects lysosomal acidification and triggers the mTORC1 signaling cascade. The mTORC1 pathway is a central regulator of cell growth and metabolism, and its downstream effector, ATF4, is a transcription factor that responds to various cellular stresses. The hyperactivation of this axis in the absence of furin highlights a novel role for this protease in maintaining β-cell metabolic health.

Furin's activity is indispensable for normal embryonic development, with crucial roles in the formation of various tissues and organs. researchgate.net Gene knockout studies in mice have demonstrated that a lack of furin is embryonically lethal, pointing to its non-redundant functions in development.

The development of the heart is particularly dependent on furin activity. Furin is implicated in cardiogenesis through its processing of key developmental proteins such as BMP-4 and bone morphogenetic protein 10 (BMP10). The absence of furin leads to severe defects in heart tube fusion and looping morphogenesis.

In the developing nervous system, furin and its substrates are involved in critical processes such as axonal guidance. Axon guidance refers to the process by which neurons send out their axons to reach their correct targets, a fundamental step in the formation of neural circuits. Furin substrates, including various growth factors and their receptors, play a role in guiding the navigating axon.

Furin Substrates in Infectious Disease Pathogenesis

Beyond its physiological roles, furin is exploited by a multitude of pathogens, particularly viruses, to facilitate their entry into host cells and subsequent replication. The cleavage of viral envelope glycoproteins by furin is a common mechanism that primes these proteins for fusion with host cell membranes.

The infectivity of many viruses is dependent on the proteolytic processing of their surface glycoproteins by host cell proteases, with furin being a key enzyme in this process.

The SARS-CoV-2 Spike (S) protein , which mediates the entry of the virus into host cells, possesses a unique furin cleavage site at the boundary of its S1 and S2 subunits. Cleavage at this site by furin is thought to prime the S protein for subsequent proteolytic events that are necessary for membrane fusion and viral entry. The presence of this furin cleavage site is a distinguishing feature of SARS-CoV-2 compared to many other related coronaviruses and is considered a significant factor in its high infectivity.

The envelope glycoprotein (B1211001) of the Human Immunodeficiency Virus-1 (HIV-1) , gp160, is another well-characterized furin substrate. The gp160 precursor is cleaved by furin in the Golgi apparatus into the surface subunit gp120 and the transmembrane subunit gp41. This cleavage is an essential step for the production of infectious viral particles, as it exposes the fusion peptide of gp41, which is necessary for the fusion of the viral and cellular membranes.

Similarly, the hemagglutinin (HA) protein of highly pathogenic avian influenza viruses requires cleavage by host proteases to become fusion-competent. The HA of these virulent strains contains a multibasic cleavage site that is recognized and cleaved by ubiquitously expressed proteases like furin. This allows for systemic viral spread and contributes to the high pathogenicity of these influenza viruses.

Table 2: Furin-Mediated Processing of Viral Glycoproteins

| Virus | Glycoprotein Precursor | Cleavage Products | Role in Pathogenesis |

| SARS-CoV-2 | Spike (S) protein | S1 and S2 subunits | Primes for membrane fusion and viral entry |

| HIV-1 | gp160 | gp120 and gp41 | Essential for viral infectivity and membrane fusion |

| Influenza (highly pathogenic) | Hemagglutinin (HA) | HA1 and HA2 subunits | Enables viral fusion and systemic spread |

Activation of Bacterial Toxins (e.g., Anthrax Protective Antigen, Proaerolysin)

The host protease furin plays a critical role in the activation of various bacterial toxins, a crucial step for their subsequent cytotoxic effects. This activation typically involves the proteolytic cleavage of a precursor toxin molecule into its active form.

Anthrax Protective Antigen (PA): The protective antigen (PA) component of the anthrax toxin is secreted as an 83-kDa precursor (PA83) that binds to receptors on the surface of host cells. papanatur.de Following receptor binding, PA83 is cleaved by a host protease at the sequence Arg-Lys-Lys-Arg, a process necessary for the toxin's activity. nih.gov This cleavage removes a 20-kDa fragment, leaving a 63-kDa fragment (PA63) that heptamerizes to form a pore-forming complex. papanatur.de This complex then facilitates the translocation of the other two components of the anthrax toxin, lethal factor (LF) and edema factor (EF), into the host cell's cytoplasm. papanatur.de

Research has identified furin as the primary cellular protease responsible for the activation of PA. nih.govresearchgate.net Studies have shown that a soluble, recombinant form of furin can efficiently cleave native PA83. nih.gov Furthermore, inhibitors of furin have been demonstrated to block the cleavage of receptor-bound PA. nih.gov Evidence suggests that this activation occurs at the cell surface. nih.govnih.gov Interestingly, furin-deficient CHO cells have shown resistance to certain PA cleavage site mutants, and this sensitivity is restored upon transfection with the furin gene. nih.gov This highlights the central role of furin in the pathogenesis of anthrax.

Proaerolysin: The toxin proaerolysin, produced by the bacterium Aeromonas hydrophila, is another example of a bacterial toxin activated by furin. nih.govnih.gov Proaerolysin is secreted as an inactive precursor that requires proteolytic cleavage to become active. nih.gov The protoxin contains the sequence KVRRAR, which is recognized by furin and other proprotein convertases like PACE4 and PC5/6A. nih.gov In vitro studies have demonstrated that these proteases can cleave proaerolysin, yielding the active toxin. nih.gov

In vivo, it has been observed that Chinese hamster ovary (CHO) cells can activate proaerolysin. nih.gov The use of a furin inhibitor, alpha1-antitrypsin Portland, was found to reduce the rate of this activation. nih.gov Furthermore, furin-deficient FD11 CHO cells exhibited reduced processing of proaerolysin and were less sensitive to the toxin. nih.gov Sensitivity was restored in these cells upon transient transfection with the cDNA encoding furin, confirming that furin catalyzes the cell-surface activation of proaerolysin. nih.gov The activation of proaerolysin by furin leads to the highest hemolytic and cytotoxic activities compared to activation by other proteases like trypsin. nih.gov

Dynamics of Host-Pathogen Interactions Mediated by Furin Substrates

The interaction between hosts and pathogens is a dynamic process, and the cleavage of pathogen-derived proteins by host furin represents a significant molecular interface in this relationship. This proteolytic activation is a key strategy employed by various pathogens to exploit host cellular machinery for their own benefit.

Furin's role extends beyond the activation of bacterial toxins like anthrax protective antigen and proaerolysin. It is also involved in the processing of toxins from other bacteria, including Pseudomonas aeruginosa and Shigella species. researchgate.net For instance, furin can cleave and activate Shiga toxin, a process that is important for the toxin's ability to inhibit protein synthesis and cause cell death. nih.gov Furin-deficient cells show a significantly reduced ability to cleave the Shiga toxin A-chain, and consequently, are less susceptible to its toxic effects. nih.gov

The location of furin within the host cell, primarily in the trans-Golgi network and at the cell surface, makes it strategically positioned to interact with and activate a variety of bacterial and viral proteins as they enter or traffic through the cell. wikipedia.org This ability of pathogens to co-opt a host protease for their activation underscores the intricate co-evolutionary dynamics between hosts and pathogens. The pathogen evolves to present a furin-cleavable sequence, thereby gaining entry or activating its pathogenic mechanisms, while the host's cellular processes are subverted to facilitate infection.

Furin Substrates in Cancer Progression and Metastasis

Furin-mediated cleavage of substrate proteins is intricately involved in multiple aspects of cancer progression, including tumor growth, angiogenesis, invasion, and metastasis.

Activation of Oncogenic Growth Factors and Receptors (e.g., VEGF, IGF-1R, TGF-β, IGF-2, PDGF)

Furin plays a pivotal role in the activation of several pro-proteins that are critical for tumor development and progression.

Vascular Endothelial Growth Factor (VEGF): VEGF-C, a key factor in lymphangiogenesis, is synthesized as a precursor, proVEGF-C, which requires proteolytic processing to become active. nih.govnih.gov Furin, along with PC5 and PC7, has been identified as a key convertase responsible for this activation. nih.govnih.gov The processing of proVEGF-C is blocked by inhibitors of furin. nih.gov The expression of a non-cleavable form of proVEGF-C has been shown to inhibit angiogenesis and lymphangiogenesis, as well as tumor growth in animal models. nih.gov

Insulin-like Growth Factor 1 Receptor (IGF-1R): The IGF-1R is a receptor tyrosine kinase that is crucial for cell growth and survival, and its dysregulation is implicated in many cancers. It is synthesized as an inactive pro-receptor that requires proteolytic cleavage by furin or other proprotein convertases to become fully active. nih.govresearchgate.net Inhibition of furin-like proprotein convertases has been shown to prevent the endoproteolytic activation of IGF-1R. nih.gov This, in turn, abrogates IGF-1-induced receptor autophosphorylation and downstream signaling pathways that are critical for cell proliferation. nih.gov

Transforming Growth Factor-β (TGF-β): TGF-β1 is a multifunctional cytokine that can act as both a tumor suppressor in the early stages of cancer and a promoter of tumor progression and metastasis in later stages. nih.govamjpathol.org It is produced as an inactive precursor that requires proteolytic cleavage for activation. nih.govnih.gov The cleavage site in the TGF-β1 precursor is recognized by proprotein convertases, with furin being identified as an authentic and primary TGF-β1-converting enzyme. nih.govamjpathol.orgnih.gov Inhibition of furin has been shown to block the processing of TGF-β1. nih.govnih.gov The co-expression and co-regulation of furin and TGF-β in various tissues further support the physiological relevance of this activation. nih.gov

Platelet-Derived Growth Factor (PDGF): PDGF-A is another growth factor implicated in tumorigenesis. aacrjournals.org Its precursor, pro-PDGF-A, requires processing to become active, and furin has been identified as the most potent convertase for this activation. aacrjournals.orgreactome.org Mutation of the furin cleavage site in pro-PDGF-A inhibits its processing, leading to reduced receptor tyrosine phosphorylation and cell proliferation. aacrjournals.org Furthermore, cells overexpressing the non-cleavable pro-PDGF-A mutant failed to form tumors in nude mice, highlighting the importance of furin-mediated activation in PDGF-A-induced tumorigenesis. aacrjournals.org

| Growth Factor/Receptor | Precursor Form | Active Form | Role in Cancer | Furin-Mediated Activation |

| VEGF-C | proVEGF-C | VEGF-C | Angiogenesis, Lymphangiogenesis | Cleavage at a dibasic motif |

| IGF-1R | pro-IGF-1R | IGF-1R | Cell growth, Survival | Endoproteolytic cleavage |

| TGF-β1 | pro-TGF-β1 | TGF-β1 | Tumor progression, Metastasis | Cleavage at a unique R-H-R-R sequence |

| PDGF-A | pro-PDGF-A | PDGF-A | Tumor growth, Invasion | Cleavage at a dibasic RRKR sequence |

Modulation of Matrix Metalloproteinases and Cell Adhesion Molecules (e.g., MT1-MMP, Stromelysin-3)

Furin's role in cancer progression extends to the activation of enzymes that degrade the extracellular matrix (ECM) and modulate cell adhesion, thereby facilitating invasion and metastasis.

Membrane Type 1-Matrix Metalloproteinase (MT1-MMP): MT1-MMP is a key protease in cancer cell invasion, capable of degrading various ECM components. nih.gov It is synthesized as a zymogen that requires proteolytic removal of its prodomain to become active. nih.gov Furin and other related proprotein convertases are essential for this activation process. nih.govahajournals.orgresearchgate.net The prodomain of MT1-MMP contains two potential furin cleavage motifs. nih.gov Inhibition of furin has been shown to prevent the activation of MT1-MMP. ahajournals.org The activation of MT1-MMP by furin is a critical step in a proteolytic cascade that can also lead to the activation of other MMPs, such as pro-MMP-2. ahajournals.org

Stromelysin-3 (MMP-11): Stromelysin-3 is another matrix metalloproteinase that has been implicated in cancer progression. nih.gov Unlike many other MMPs that are activated extracellularly, stromelysin-3 is activated intracellularly by furin-type convertases. nih.govnih.gov The proform of stromelysin-3 contains a recognition motif for furin, and its processing into the mature, active form occurs in the trans-Golgi network. nih.gov Inhibition of furin has been shown to block this processing in cancer cells. nih.gov

| Matrix Metalloproteinase | Precursor Form | Active Form | Role in Cancer | Furin-Mediated Activation |

| MT1-MMP (MMP-14) | pro-MT1-MMP | MT1-MMP | ECM degradation, Invasion, Angiogenesis | Cleavage of the prodomain |

| Stromelysin-3 (MMP-11) | pro-Stromelysin-3 | Stromelysin-3 | Tissue remodeling, Cancer progression | Intracellular cleavage of the proform |

Contribution to Epithelial-Mesenchymal Transition (EMT) and Invasion

The activation of various substrates by furin collectively contributes to the complex process of epithelial-mesenchymal transition (EMT), a key event in cancer invasion and metastasis. During EMT, epithelial cells lose their cell-cell adhesion and polarity, and acquire a migratory, mesenchymal phenotype.

The furin-mediated activation of TGF-β is a significant driver of EMT. Active TGF-β can initiate signaling cascades that lead to the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, such as N-cadherin and vimentin.

Furthermore, the activation of MT1-MMP and other matrix metalloproteinases by furin facilitates the degradation of the basement membrane and the surrounding extracellular matrix. This breakdown of physical barriers is a prerequisite for cancer cells to invade surrounding tissues and enter the bloodstream or lymphatic system to metastasize to distant sites. The coordinated activation of growth factors that promote cell motility and proteases that remodel the extracellular environment creates a pro-invasive milieu that is heavily influenced by the activity of furin.

Furin Substrates in Other Human Health Conditions

Beyond its roles in infectious diseases and cancer, the proteolytic activity of furin on its substrates is implicated in a range of other human health conditions. For instance, in the context of cystic fibrosis, furin is involved in the cleavage and activation of several matrix metalloproteinases (MMPs) that are upregulated in this condition and may contribute to the characteristic fibrotic processes. ersnet.org Inhibition of furin has been shown to reduce the secretion of MMP-1, MMP-2, MMP-3, and MMP-9 in primary cystic fibrosis human bronchial epithelial cells. ersnet.org

Furin and its substrates also play a role in cardiovascular diseases. For example, furin-like proprotein convertases are central to the activation of MT1-MMP in macrophages within atherosclerotic plaques, initiating a proteolytic cascade that contributes to the progression of atherosclerosis. ahajournals.org

Roles in Dyslipidemia and Atherosclerosis

Furin and its substrates are deeply involved in lipid metabolism and the development of atherosclerosis. nih.gov Upregulation of furin can contribute to dyslipidemia. One key mechanism involves the increased maturation of membrane type 1-matrix metalloproteinase (MT1-MMP), a this compound. nih.gov Activated MT1-MMP promotes the shedding of the low-density lipoprotein receptor (LDLR), leading to reduced clearance of LDL-cholesterol from the circulation and contributing to hypercholesterolemia. nih.gov

Atherosclerosis, a chronic inflammatory disease of the arteries, is significantly influenced by furin-mediated processes. Furin is expressed in various cells within atherosclerotic plaques, including endothelial cells, vascular smooth muscle cells (VSMCs), and macrophages. nih.govmdpi.com Its role in the progression of atherosclerosis is multifaceted, involving the regulation of lipid metabolism, inflammation, and cellular proliferation within the vessel wall. nih.govresearchgate.net

One of the most studied furin substrates in this context is Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). nih.gov Furin cleaves pro-PCSK9 into its mature, active form. nih.gov Although both intact and furin-cleaved PCSK9 are biologically active, the cleavage is not associated with a significant loss of function. nih.gov Mature PCSK9 binds to the LDLR, promoting its degradation and thereby increasing circulating LDL-cholesterol levels, a primary driver of atherosclerosis. nih.govfrontiersin.org Beyond its effects on lipid levels, PCSK9 itself appears to have a primary role in the development of atherosclerotic plaques independent of systemic lipid changes by promoting the entry of inflammatory monocytes into the artery wall. nih.gov

Studies in animal models have demonstrated that furin overexpression promotes the formation of neointimal plaques, supporting its role in the progression of atherosclerosis. nih.gov Conversely, inhibiting furin has been shown to reduce intimal thickness, macrophage infiltration, and levels of inflammatory markers like TNF-α in atherosclerotic plaques. nih.gov However, some research also suggests a potential protective role for furin in atherosclerosis by promoting macrophage autophagy, which can reduce lipid accumulation in these cells. nih.gov

| This compound | Product | Role in Dyslipidemia and Atherosclerosis |

|---|---|---|

| pro-PCSK9 | PCSK9 | Promotes LDLR degradation, leading to increased LDL-cholesterol and atherosclerosis. nih.govnih.gov |

| pro-MT1-MMP | MT1-MMP | Promotes LDLR shedding, contributing to dyslipidemia. nih.gov |

| TNF-α precursor | TNF-α | Contributes to inflammation within atherosclerotic plaques. nih.gov |

Impact on Hypertension and Cardiovascular Remodeling

The role of furin in blood pressure regulation is complex, with studies indicating that lower levels of circulating furin are associated with high blood pressure and an increased risk of hypertension. nih.gov This paradoxical effect is linked to the processing of key substrates involved in cardiovascular homeostasis.

One such substrate is pro-B-type natriuretic peptide (pro-BNP). Furin is one of the convertases responsible for cleaving pro-BNP into its active form, BNP. oup.comresearchgate.netnih.gov BNP is a hormone with vasodilatory, diuretic, and natriuretic properties that help to lower blood pressure and inhibit cardiac remodeling and fibrosis. nih.govacs.org A reduction in furin activity could therefore lead to decreased production of active BNP, contributing to elevated blood pressure. nih.gov

Furin also processes the (pro)renin receptor (PRR). nih.govnih.gov Alterations in the processing of PRR due to reduced furin levels may facilitate the activation of the renin-angiotensin-aldosterone system (RAAS), a key pathway in the regulation of blood pressure. acs.org

In the context of cardiovascular remodeling, furin substrates such as pro-endothelin-1 (pro-ET-1) and transforming growth factor-β1 (TGF-β1) precursor play significant roles. nih.govacs.org Furin-mediated cleavage activates these precursors into ET-1, a potent vasoconstrictor, and TGF-β1, a profibrotic cytokine. acs.org Both ET-1 and TGF-β1 are involved in processes of cardiac remodeling and fibrosis that occur in response to hypertension and other cardiovascular insults. nih.govacs.org

| This compound | Product | Impact on Hypertension and Cardiovascular Remodeling |

|---|---|---|

| pro-BNP | BNP | Promotes vasodilation and natriuresis, lowering blood pressure. Reduced processing can lead to hypertension. nih.govacs.org |

| (pro)renin receptor (PRR) | Soluble PRR | Regulates blood pressure and sodium-water homeostasis. nih.gov |

| pro-ET-1 | ET-1 | Acts as a vasoconstrictor and promotes cardiac remodeling and fibrosis. nih.govacs.org |

| TGF-β1 precursor | Mature TGF-β1 | Promotes fibroblast differentiation and cardiac remodeling and fibrosis. nih.govacs.org |

Mechanisms in Neurological Disorders (e.g., Alzheimer's disease)

The generation of amyloid-beta (Aβ) peptides, which form the characteristic plaques in the brains of AD patients, is dependent on the sequential cleavage of APP by β-secretase and γ-secretase. youtube.comyoutube.com The primary β-secretase is β-site APP-cleaving enzyme 1 (BACE1). nih.gov Furin is responsible for cleaving the propeptide domain of pro-BACE1 to yield the mature, fully active enzyme. nih.govnih.gov Therefore, furin activity is a critical step in initiating the amyloidogenic processing of APP.

In the non-amyloidogenic pathway, APP is cleaved by α-secretase, which precludes the formation of Aβ. A key α-secretase is ADAM10 (A Disintegrin and Metalloproteinase domain-containing protein 10). nih.gov Furin also plays a role in the maturation of ADAM10, cleaving pro-ADAM10 to produce the active form of the enzyme. nih.govnih.gov This suggests that furin can influence the balance between the amyloidogenic and non-amyloidogenic pathways of APP processing.

Interestingly, studies have found that furin mRNA levels are significantly lower in the brains of AD patients compared to controls. nih.govresearchgate.net This reduction in furin activity could potentially lead to decreased maturation of ADAM10, shifting the balance towards the amyloidogenic pathway and increased Aβ production. nih.gov Conversely, another study reported significantly higher concentrations of furin in the cerebrospinal fluid (CSF) of AD patients, which correlated with markers of neurodegeneration like total Tau and pTau181. researchgate.net This discrepancy may reflect different stages of the disease or different regulatory mechanisms in the brain tissue versus the CSF.

Other furin substrates relevant to neurobiology include brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), both of which are crucial for neuronal survival and function. researchgate.net Dysregulation of the processing of these neurotrophic factors by furin could also contribute to the neurodegenerative processes seen in Alzheimer's disease.

| This compound | Product | Mechanism in Neurological Disorders (Alzheimer's Disease) |

|---|---|---|

| pro-BACE1 | Mature BACE1 (β-secretase) | Initiates the amyloidogenic processing of APP, leading to Aβ production. nih.govnih.gov |

| pro-ADAM10 | Mature ADAM10 (α-secretase) | Cleaves APP in the non-amyloidogenic pathway, preventing Aβ formation. nih.govnih.gov |

| pro-BDNF | Mature BDNF | Supports neuronal survival and function; altered processing may contribute to neurodegeneration. researchgate.net |

| pro-NGF | Mature NGF | Essential for the survival and maintenance of specific neuronal populations. researchgate.net |

Advanced Research Directions and Methodological Innovations in Furin Substrate Studies

Emerging Substrate Classes and Elucidation of Novel Biological Networks

Furin, a ubiquitously expressed serine endoprotease, plays a critical role in the post-translational modification of a vast array of precursor proteins, activating them into their mature, biologically functional forms. While its roles in processing prohormones, growth factors, and viral proteins are well-established, recent research is increasingly highlighting the involvement of furin in novel biological networks through the identification of emerging substrate classes. These discoveries are expanding our understanding of furin's influence on complex cellular processes, including immune regulation, neurodevelopment, and intricate signaling cascades in disease pathogenesis.

Furin's Expanding Substrate Repertoire and Network Integration:

Beyond its canonical substrates, furin is now recognized for its involvement in processing proteins critical to diverse biological pathways. This includes its role in the immune system, where it influences T cell activation and function. Furin is induced upon T cell receptor (TCR) activation and is essential for maintaining peripheral immune tolerance and proper T helper cell polarization. Studies indicate that furin regulates cytokine production, such as IL-2, and influences transcription factors like AP-1, NFAT, and NF-κB, thereby modulating T cell activation and differentiation researchgate.netnih.gov. Furthermore, furin's processing of Toll-like receptor 7 (TLR7) is crucial for its antiviral activity in various immune cells, including macrophages and B cells, underscoring its role in innate and adaptive immunity frontiersin.org.

In the realm of neurobiology, furin's substrates include key molecules involved in neuronal function and disease. Growth factors like Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF), as well as proteases such as matrix metalloproteinases (MMPs) and β-secretase (BACE1), are processed by furin nih.gov. Dysregulation of furin and its substrates has been linked to neurodegenerative and neuropsychiatric disorders, including Alzheimer's disease and schizophrenia, suggesting that furin activity is integral to maintaining brain homeostasis nih.govmdpi.com. For instance, reduced FURIN mRNA expression has been observed in the brains of Alzheimer's disease patients nih.gov.

Furin's impact on cell proliferation and tissue remodeling is also becoming clearer through the identification of its roles in cancer progression and extracellular matrix (ECM) organization. Furin is implicated in promoting epithelial-mesenchymal transition (EMT) in pancreatic cancer, influencing cell migration and invasion through pathways like the Hippo-YAP signaling cascade spandidos-publications.com. It also plays a role in activating matrix metalloproteinases (MMPs), such as membrane type 1-matrix metalloproteinase (MT1-MMP), which are involved in ECM degradation and remodeling, a process critical for tumor invasion and metastasis spandidos-publications.comaacrjournals.org. The co-expression of c-Myc and furin in ovarian cancers has been correlated with poor survival, highlighting a cooperative pathway that promotes cell proliferation, with Notch1 identified as a key substrate in this interaction nih.gov.

Emerging Substrate Classes and Their Network Implications:

The identification of new protein classes processed by furin is continuously revealing its broader biological significance. For example, furin's cleavage of ectodysplasin-A (EDA), a developmental signaling molecule, is crucial for its release and function in ectodermal development, and mutations in its furin cleavage site lead to X-linked hypohidrotic ectodermal dysplasia pnas.org. This highlights furin's role in precise developmental signaling pathways.

Moreover, research into cardiovascular and cerebrovascular diseases suggests furin's involvement in conditions like atherosclerosis. Upregulation of furin may enhance the maturation of substrates involved in inflammation, cell proliferation, and ECM dynamics, potentially contributing to pathological processes acs.org.

The following table summarizes some of these emerging substrate classes and their implications in novel biological networks:

| Emerging Substrate Example | Associated Biological Network/Process | Significance of Furin Cleavage | Discovery Context |

| Notch1 | Cell Proliferation, Ovarian Cancer | Activation of signaling pathway promoting cell growth and proliferation in conjunction with c-Myc nih.govoncotarget.com. | High-throughput siRNA screening and network analysis in ovarian cancer cells nih.govoncotarget.com. |

| Ectodysplasin-A (EDA) | Embryonic Development (Ectoderm) | Release of functional signaling molecule essential for ectodermal development; mutations in cleavage site cause disease pnas.org. | Studies on genetic disorders (XLHED) and in vitro cleavage assays pnas.org. |

| TLR7 | Immune Response, Antiviral Activity | Crucial for TLR7 activation and antiviral function in immune cells, influencing innate immunity frontiersin.org. | Studies on immune cell function and TLR signaling pathways frontiersin.org. |

| BDNF (pro-form) | Neurobiology, Neuroprotection | Maturation of a key neurotrophic factor involved in neuronal survival, growth, and plasticity nih.gov. | Studies on neurodegenerative diseases and identification of brain substrates nih.gov. |

| MT1-MMP | Extracellular Matrix Remodeling, Cancer Invasion | Activation of an enzyme critical for ECM degradation, promoting cancer cell migration and invasion spandidos-publications.comaacrjournals.org. | Cancer research, studies on EMT and metastasis spandidos-publications.comaacrjournals.org. |

| Hepcidin/Hemojuvelin | Iron Metabolism, Inflammation | Processing of proteins involved in iron regulation and inflammatory responses acs.orgwikipedia.org. | Research on iron overload disorders and inflammatory pathways acs.orgwikipedia.org. |

These findings underscore that furin is not merely a processing enzyme for well-known pathways but a central regulator in a much broader spectrum of biological networks. Continued research into novel furin substrates promises to further illuminate complex cellular mechanisms and disease pathogenesis.

Q & A

Q. How is Furin substrate specificity determined experimentally?

Furin recognizes the consensus motif RX(K/R)R , which can be validated using fluorescence-based cleavage assays with synthetic peptides containing this motif. Structural insights into binding interactions (e.g., via X-ray crystallography of Furin-substrate complexes, PDB ID: 1P8J) reveal critical residues in the enzyme’s catalytic pocket that stabilize substrate binding . For novel substrates, combine mutagenesis (altering the cleavage motif) with mass spectrometry to confirm cleavage efficiency.

Q. What are common methodologies to detect Furin activity in vitro?

- Fluorometric assays : Use quenched fluorescent substrates (e.g., Abz-TIFFRRL-EDDnp) where cleavage releases a detectable signal (Ex/Em = 360/460 nm) .

- Western blotting : Monitor cleavage of full-length substrates (e.g., pro-proteins like pro-PDGF) using antibodies targeting neo-epitopes post-cleavage.

- HPLC/MS : Quantify cleavage products with high sensitivity .

Q. How can researchers validate putative Furin substrates identified in silico?

Perform kinetic assays under physiologically relevant pH (5.5–6.5) and temperature (37°C) conditions. Include Furin inhibitors (e.g., dec-RVKR-cmk) as negative controls to confirm specificity. Pair with cell-based assays (e.g., overexpression/knockdown of Furin) to assess substrate processing in vivo .

Advanced Research Questions

Q. How to resolve contradictions in reported cleavage efficiencies of Furin substrates?

Discrepancies often arise from variations in assay conditions (e.g., ionic strength, divalent cations) or substrate purity. Standardize protocols using:

Q. What structural features of Furin dictate substrate selectivity beyond the consensus motif?

Substrate positions P6–P2' interact with Furin’s binding pocket (e.g., S1, S4, and S6 subsites). For example:

- P6 : Hydrophobic residues (e.g., Leu) enhance binding via van der Waals interactions.

- P2 : Acidic residues (e.g., Glu) are disfavored due to repulsion with Furin’s Asp153 . Use molecular dynamics simulations to predict non-canonical interactions and validate via alanine scanning .

Q. How to design competitive inhibition assays for this compound studies?

- Competitive inhibitors : Use peptide analogs (e.g., α1-PDX) with Ki values determined via Michaelis-Menten kinetics .

- Non-competitive inhibitors : Test small molecules (e.g., CMK compounds) under pre-steady-state conditions.

- Data analysis : Calculate IC50 and compare with substrate Km to classify inhibition type .

Methodological and Data Analysis Questions

Q. What strategies ensure reproducibility in this compound cleavage assays?

- Buffer standardization : Use 50 mM HEPES (pH 6.0), 1 mM CaCl2, and 0.5% Triton X-100 for enzyme stability.

- Enzyme purity : Verify via SDS-PAGE (>95% purity) and activity normalization (e.g., nmol substrate cleaved/min/μg enzyme).

- Data reporting : Include raw fluorescence/absorbance values and statistical dispersion metrics (SD/SEM) in supplementary files .

Q. How to integrate computational models with experimental data for substrate prediction?

Combine machine learning (e.g., SVM trained on known substrates) with docking simulations (e.g., AutoDock Vina) to prioritize candidates. Validate top hits using SPR (surface plasmon resonance) for binding affinity measurements .

Troubleshooting and Contradictions

Q. Why do some substrates exhibit cell-type-specific cleavage despite in vitro Furin activity?

Competing proteases (e.g., PC1/3) or post-translational modifications (e.g., glycosylation) may mask cleavage sites. Use Furin-deficient cell lines (e.g., LoVo cells) and protease-specific inhibitors to isolate Furin-dependent processing .

Q. How to address discrepancies between in silico predictions and experimental cleavage data?

Non-canonical motifs (e.g., RKRR) or structural constraints (e.g., disulfide bonds) may limit accessibility. Perform alanine scanning and circular dichroism to assess substrate flexibility and secondary structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.